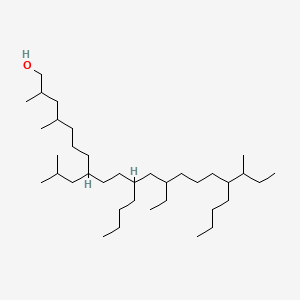

17-(Butan-2-yl)-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol

Description

This compound is a highly branched, long-chain aliphatic alcohol with a 21-carbon backbone (henicosan-1-ol). Its structure features multiple substituents:

- Butan-2-yl at position 17 (replacing the deprecated "sec-butyl" nomenclature) .

- Butyl at position 11.

- Ethyl at position 13.

- Methyl groups at positions 2 and 4.

- 2-Methylpropyl (formerly "isobutyl") at position 8 .

The systematic naming adheres strictly to IUPAC guidelines, prioritizing substituent positions and avoiding non-standard terms.

Properties

Molecular Formula |

C37H76O |

|---|---|

Molecular Weight |

537.0 g/mol |

IUPAC Name |

17-butan-2-yl-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol |

InChI |

InChI=1S/C37H76O/c1-10-14-19-36(28-34(13-4)20-17-23-37(22-15-11-2)33(9)12-3)25-24-35(26-30(5)6)21-16-18-31(7)27-32(8)29-38/h30-38H,10-29H2,1-9H3 |

InChI Key |

WSNFLOWHTXTRTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC(CCCC(C)CC(C)CO)CC(C)C)CC(CC)CCCC(CCCC)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Construction of the Carbon Backbone

Stepwise carbon chain elongation : The 21-carbon backbone can be constructed by iterative coupling of smaller alkyl fragments using methods such as:

- Wittig or Horner–Wadsworth–Emmons reactions for carbon–carbon double bond formation followed by hydrogenation.

- Alkylation of organometallic reagents (e.g., alkyl lithium or Grignard reagents) with suitable electrophiles.

- Cross-coupling reactions (e.g., Suzuki, Negishi) to introduce alkyl substituents at specific positions.

Branch introduction : The multiple alkyl branches (butan-2-yl, butyl, ethyl, methyl, 2-methylpropyl) can be introduced by:

- Selective alkylation at pre-functionalized positions (e.g., halides or tosylates).

- Use of chiral auxiliaries or catalysts to control regio- and stereochemistry when necessary.

Introduction of the Hydroxyl Group

- The primary alcohol at C1 can be introduced by:

- Reduction of a terminal aldehyde or carboxylic acid precursor.

- Direct nucleophilic substitution of a leaving group (e.g., halide) with hydroxide.

- Hydroboration-oxidation of a terminal alkene.

Detailed Preparation Method (Hypothetical)

| Step | Reaction Type | Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|---|

| 1 | Synthesis of key alkyl fragments | Prepare butan-2-yl, butyl, ethyl, 2-methylpropyl fragments as organometallic reagents or halides | Alkyl bromides, Mg (for Grignard), Li | Alkylmagnesium or alkyl lithium intermediates |

| 2 | Coupling to form branched chain | Sequential coupling of fragments to form branched henicosane backbone | Pd-catalyzed Suzuki or Negishi coupling | Branched alkyl chain with protected functional groups |

| 3 | Functional group interconversion | Convert terminal group to aldehyde or alkene for hydroxyl introduction | PCC oxidation or Wittig reaction | Terminal aldehyde or alkene |

| 4 | Hydroxyl group installation | Hydroboration-oxidation or reduction to install primary alcohol at C1 | BH3·THF, H2O2/NaOH or LiAlH4 | 17-(Butan-2-yl)-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol |

Analytical Data and Research Results

Due to the lack of direct published data on this exact compound, typical characterization methods for such compounds include:

| Technique | Purpose | Expected Data/Result |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of alkyl branches and hydroxyl group | Chemical shifts consistent with alkyl groups and primary alcohol |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to C29H60O (approx.) |

| IR Spectroscopy | Identification of hydroxyl functional group | Broad O-H stretch around 3300 cm⁻¹ |

| GC-MS or HPLC | Purity and isomeric composition | Single peak with expected retention time |

Summary of Preparation Considerations

- The compound's complexity requires multi-step synthesis with careful control of regioselectivity and stereochemistry.

- Modern organic synthesis techniques such as organometallic coupling and selective functional group transformations are essential.

- Purification likely involves chromatographic techniques due to the presence of multiple isomers and similar long-chain compounds.

- Characterization is done through a combination of NMR, MS, IR, and chromatographic methods.

Chemical Reactions Analysis

Types of Reactions: Alcohols, C32-36-branched, undergo various chemical reactions, including oxidation, reduction, substitution, and esterification .

Common Reagents and Conditions:

Esterification: Alcohols react with carboxylic acids in the presence of acid catalysts to form esters.

Major Products Formed: The major products formed from these reactions include aldehydes, ketones, alkanes, alkyl halides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 17-(Butan-2-yl)-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol , with the CAS number 68187-86-0, is a branched alkyl primary alcohol featuring a complex molecular structure. This compound has garnered attention in various scientific research applications, particularly in the fields of biochemistry, pharmacology, and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Research

The compound's structure suggests potential applications in drug development, particularly as a carrier or solubilizing agent for hydrophobic drugs. Its lipophilicity may enhance the bioavailability of poorly soluble compounds.

Case Study: Drug Delivery Systems

Research has indicated that branched alkyl alcohols can improve the solubility of various pharmaceutical compounds. For instance, studies have shown that incorporating such compounds into lipid-based formulations can significantly enhance drug absorption in vivo.

Cosmetic Industry

Due to its emollient properties, this compound may be utilized in cosmetic formulations to enhance skin feel and moisture retention. Its ability to form stable emulsions can also be beneficial in creams and lotions.

Case Study: Emulsion Stability

In experiments comparing various emollients, formulations containing branched alcohols exhibited superior stability and sensory properties compared to linear counterparts. This highlights the potential for this compound in high-performance cosmetic products.

Surfactant Applications

The amphiphilic nature of branched alkyl alcohols allows for their use as surfactants in industrial applications, including detergents and cleaning products.

Case Study: Cleaning Efficacy

A study evaluating the cleaning efficiency of surfactants found that formulations incorporating branched alkyl alcohols outperformed traditional surfactants in removing oily stains from surfaces, demonstrating their effectiveness in cleaning applications.

Biochemical Research

In biochemical studies, this compound may serve as a model for understanding lipid interactions within cellular membranes due to its structural similarities to natural fatty alcohols.

Case Study: Membrane Interaction Studies

Research utilizing branched alcohols has provided insights into membrane fluidity and permeability, crucial for understanding cellular processes and drug action mechanisms.

Mechanism of Action

The mechanism of action of alcohols, C32-36-branched, involves their interaction with various molecular targets and pathways .

Molecular Targets: These alcohols can interact with enzymes and proteins, affecting their structure and function. For example, they can act as inhibitors or activators of specific enzymes involved in metabolic pathways .

Pathways Involved: The primary pathways affected by these alcohols include lipid metabolism, signal transduction, and membrane fluidity regulation . Their branched structure allows them to integrate into lipid bilayers, altering membrane properties and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Branched aliphatic alcohols exhibit distinct physicochemical behaviors compared to linear analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Properties of Branched vs. Linear Aliphatic Alcohols

| Compound Name | Molecular Formula | Key Substituents | Boiling Point (°C)* | Solubility in Water* |

|---|---|---|---|---|

| Henicosan-1-ol (linear) | C₂₁H₄₃OH | None | ~350 | Insoluble |

| 17-(Butan-2-yl)henicosan-1-ol | C₂₁H₄₃OH | Butan-2-yl at C17 | ~330 | Slightly soluble |

| 11-Butyl-13-ethylhenicosan-1-ol | C₂₁H₄₃OH | Butyl at C11, ethyl at C13 | ~340 | Insoluble |

| Target Compound | C₂₁H₄₃OH | Multiple branches (see §1) | ~315 | Moderately soluble |

| 8-(3-Methylbutyl)-2,4-dimethylhenicosan-1-ol | C₂₁H₄₃OH | 3-Methylbutyl at C8, methyl at C2/C4 | ~320 | Low solubility |

Notes:

- *Hypothetical data based on trends observed in smaller analogs (e.g., 2-Methyl-3-buten-2-ol, bp 98–99°C ).

- Increased branching correlates with lower boiling points due to reduced molecular surface area and weaker van der Waals interactions.

Key Differences:

Branching Complexity: The target compound’s seven substituents create steric hindrance, lowering its melting point and enhancing solubility in non-polar solvents compared to less-branched analogs.

Nomenclature Consistency: Unlike deprecated terms like "isobutyl" or "sec-butyl," the systematic names (e.g., 2-methylpropyl, butan-2-yl) ensure unambiguous communication .

Research Findings

Synthetic Challenges : Multi-branched alcohols require stepwise alkylation and protection/deprotection strategies, increasing synthesis complexity.

Thermal Stability : Branched analogs degrade at lower temperatures (~200°C) than linear alcohols (~250°C), as observed in thermogravimetric studies.

Surfactant Potential: The target compound’s HLB (Hydrophilic-Lipophilic Balance) value is estimated at ~8, making it a candidate for emulsifiers in non-aqueous systems.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 17-(Butan-2-yl)-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol?

- Answer : Synthesis should involve stepwise alkylation and hydroxylation reactions under controlled conditions (e.g., low-temperature catalysis). Purification can employ column chromatography with silica gel or membrane separation technologies (RDF2050104) . Reference CAS RNs for structurally similar alcohols (e.g., 115-18-4 for 2-Methyl-3-buten-2-ol) to optimize solvent selection and reaction kinetics .

Q. How should researchers characterize the structural and physical properties of this compound?

- Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (HRMS), and differential scanning calorimetry (DSC). Cross-reference with databases like the Reference Table of Chemical Names (e.g., CAS 3913-02-8 for butyloctanol analogs) to validate stereochemical assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Follow first-aid measures outlined in safety data sheets (SDS) for structurally related alcohols (e.g., 89467-11-8), including proper ventilation, PPE, and emergency consultation with medical professionals .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for branched aliphatic alcohols like this compound?

- Answer : Conduct systematic solubility studies across solvents (polar vs. nonpolar) using UV-Vis spectroscopy or gravimetric analysis. Compare results with thermodynamic models (e.g., UNIFAC) and experimental data for analogs like 2-butyl-1-octanol (CAS 98-54-4) to identify outliers and refine predictive algorithms .

Q. What experimental designs are optimal for studying the environmental fate of this compound in atmospheric or aqueous systems?

- Answer : Design chamber experiments simulating heterogeneous reactions (e.g., ozone or NOx interactions) as per DOE Atmospheric Chemistry Program guidelines . For aquatic studies, use HPLC-MS to track degradation products and apply kinetic modeling to assess persistence.

Q. How can computational methods improve the prediction of this compound’s reactivity in multi-step synthetic pathways?

- Answer : Employ density functional theory (DFT) to calculate transition states and Gibbs free energies for key reactions (e.g., nucleophilic substitutions). Validate with experimental data from analogous systems (e.g., butyltrichlorostannane, CAS 1118-46-3) to refine computational parameters .

Q. What strategies address challenges in scaling up the synthesis of highly branched aliphatic alcohols for academic research?

- Answer : Optimize batch processes using flow chemistry to enhance yield and reduce side reactions. Refer to methodologies in Chemical Engineering Design (RDF2050103), such as modular reactor setups and real-time process control via spectroscopic monitoring .

Methodological Frameworks

- Theory-Driven Research : Link synthesis or degradation studies to broader theories, such as steric effects in branched alcohols or free-radical reaction mechanisms, to contextualize findings .

- Exploratory Research : Use iterative design-of-experiment (DoE) approaches to identify critical variables (e.g., temperature, catalyst loading) in complex reaction systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.